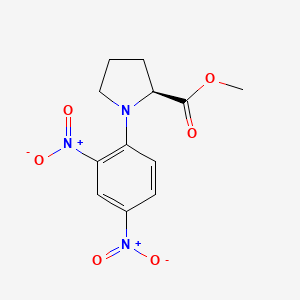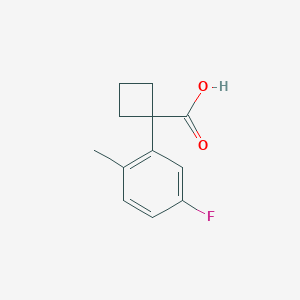
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid is an organic compound with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . This compound is characterized by a cyclobutane ring attached to a carboxylic acid group and a 5-fluoro-2-methylphenyl group. It is a useful research chemical in various scientific fields.
Métodos De Preparación
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and advanced purification techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biochemical pathways. The cyclobutane ring and carboxylic acid group may also contribute to the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic Acid: This compound has a cyclopropane ring instead of a cyclobutane ring, which may result in different chemical reactivity and biological activity.
1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic Acid: The presence of a cyclopentane ring can influence the compound’s physical properties and interactions with biological targets.
1-(5-Fluoro-2-methylphenyl)cyclohexanecarboxylic Acid: The larger cyclohexane ring may affect the compound’s stability and solubility in various solvents.
The uniqueness of this compound lies in its specific ring structure and the presence of the fluorine atom, which can significantly impact its chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13FO2 |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO2/c1-8-3-4-9(13)7-10(8)12(11(14)15)5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
Clave InChI |
CMGBCWYSMYACQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)C2(CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


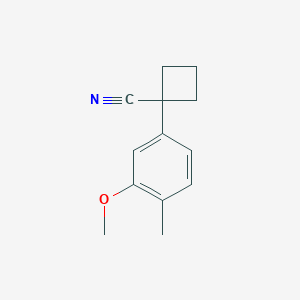

![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)

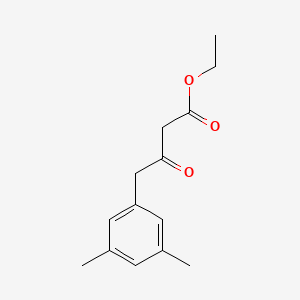

![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)
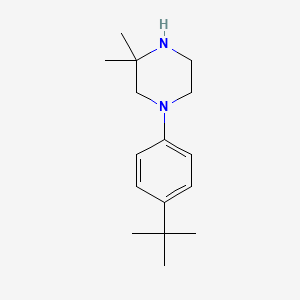

![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)
![Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)


